

physical and chemical properties of 2,3-Dichloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3-Dichloro-5-nitrobenzaldehyde

Cat. No.: B3294610 Get Quote

An In-depth Technical Guide to 2,3-Dichloro-5nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2,3-Dichloro-5-nitrobenzaldehyde**. Due to the specificity of this isomer, some experimental data is not readily available in public literature; in such cases, computed data and established principles of organic chemistry are referenced.

Core Properties and Identifiers

2,3-Dichloro-5-nitrobenzaldehyde is a substituted aromatic aldehyde. The presence of two chlorine atoms and a nitro group, all of which are electron-withdrawing, significantly influences the reactivity of both the aromatic ring and the aldehyde functional group.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **2,3-Dichloro-5-nitrobenzaldehyde**. While computed data is available, experimental values for properties such as melting and boiling points are not widely published.

Table 1: Chemical Identifiers



Identifier	Value	Source
IUPAC Name	2,3-dichloro-5- nitrobenzaldehyde	[1]
CAS Number	887360-79-4	[1]
Molecular Formula	C7H3Cl2NO3	[1][2]
SMILES	C1=C(C=C(C(=C1C=O)Cl)Cl) INVALID-LINK[O-]	[1]
InChI	InChI=1S/C7H3Cl2NO3/c8-6- 2-5(10(12)13)1-4(3- 11)7(6)9/h1-3H	[1]
InChIKey	ZZJAWGXUZSICTN- UHFFFAOYSA-N	[1]

Table 2: Physicochemical Properties

Property	Value	Source & Notes
Molecular Weight	220.01 g/mol	[1][2] (Computed)
Exact Mass	218.9489983 Da	[1] (Computed)
Melting Point	Not available	Experimental data not found.
Boiling Point	Not available	Experimental data not found.
Solubility	Not available	Expected to have low solubility in water and better solubility in organic solvents like ethanol, acetone, and chlorinated solvents.
Topological Polar Surface Area	62.9 Ų	[1] (Computed)
XLogP3	2.5	[1] (Computed)



Spectral Information

Experimental spectral data for **2,3-Dichloro-5-nitrobenzaldehyde** are not widely available in the public domain. However, based on its structure, the following spectral characteristics can be anticipated.

- ¹H NMR: The spectrum would be expected to show two aromatic protons as doublets or singlets in the downfield region (likely between 7.5 and 8.5 ppm) due to the deshielding effects of the aldehyde, nitro, and chloro groups. The aldehyde proton would appear as a singlet even further downfield, typically above 9.5 ppm.
- 13C NMR: The spectrum would display seven distinct carbon signals. The carbonyl carbon of the aldehyde would be the most downfield signal (typically 185-195 ppm). The aromatic carbons would appear in the 120-150 ppm range, with their specific shifts influenced by the attached substituents.
- IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at ~1700-1710 cm⁻¹, C-Cl stretches in the 600-800 cm⁻¹ region, and asymmetric and symmetric N-O stretches for the nitro group at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively. Aromatic C-H and C=C stretching bands would also be present.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+)
 corresponding to its molecular weight. A characteristic isotopic pattern would be observed
 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation patterns
 for benzaldehydes include the loss of the formyl radical (-CHO) and carbon monoxide (-CO).

Chemical Reactivity and Synthesis

The reactivity of **2,3-Dichloro-5-nitrobenzaldehyde** is dictated by its functional groups. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation reactions.[3] The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the substituents. However, it is activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Experimental Protocols

Foundational & Exploratory





Detailed experimental protocols for the synthesis and purification of **2,3-Dichloro-5- nitrobenzaldehyde** are not explicitly detailed in readily accessible literature. However, a
plausible synthetic route can be devised based on established organic chemistry principles,
starting from **2,3-dichlorotoluene**.

Proposed Synthetic Pathway:

A potential multi-step synthesis is outlined below. This pathway is a hypothetical route based on known transformations.

- Nitration of 2,3-Dichlorotoluene: The starting material, 2,3-dichlorotoluene, would undergo
 nitration to introduce the nitro group. The directing effects of the two chlorine atoms would
 likely result in a mixture of isomers, with nitration at the 5-position being a significant product.
 - Protocol: 2,3-dichlorotoluene is slowly added to a cold (0-10 °C) mixture of concentrated nitric acid and concentrated sulfuric acid. After the addition, the reaction is allowed to proceed at room temperature before being quenched with ice water. The product mixture is then extracted with an organic solvent.
- Side-Chain Bromination: The methyl group of the resulting 2,3-dichloro-5-nitrotoluene is then converted to a benzyl bromide.
 - Protocol: The nitrated toluene derivative is refluxed with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride.
- Oxidation to Aldehyde: The benzyl bromide is then oxidized to the final aldehyde product.
 - Protocol: A common method for this transformation is the Sommelet reaction, where the benzyl bromide is treated with hexamine, followed by hydrolysis. Alternatively, oxidation with dimethyl sulfoxide (DMSO), known as the Kornblum oxidation, can be employed.[4]

Purification Protocol:

Purification of the final product would likely involve the following steps:

 Extraction and Washing: After the reaction, the crude product would be taken up in a suitable organic solvent and washed with water and brine to remove inorganic impurities.



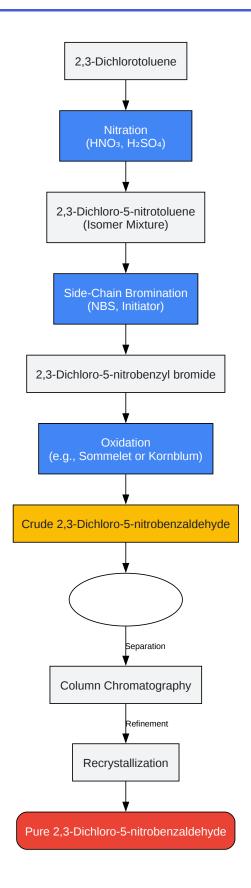
- Chromatography: Flash column chromatography using a silica gel stationary phase and a solvent system such as a hexane/ethyl acetate gradient would be effective for separating the desired product from isomers and byproducts.
- Recrystallization: The purified aldehyde can be further refined by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to yield a crystalline solid.

 [5]

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the proposed synthesis and purification of **2,3-Dichloro-5-nitrobenzaldehyde**.





Click to download full resolution via product page

Caption: Proposed synthesis and purification workflow for 2,3-Dichloro-5-nitrobenzaldehyde.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,3-Dichloro-5-nitrobenzaldehyde | C7H3Cl2NO3 | CID 18767162 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 887360-79-4|2,3-Dichloro-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. EP0003981A1 Process for the preparation of 2-nitrobenzaldehyde Google Patents [patents.google.com]
- 5. US5149882A Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,3-Dichloro-5-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3294610#physical-and-chemical-properties-of-2-3-dichloro-5-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com